7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
7-(benzenesulfonyl)-N-methylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-14-12-11-7-8-17(13(11)16-9-15-12)20(18,19)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVSJQBXAGKDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=CN(C2=NC=N1)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171888 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-methyl-7-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-56-7 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-methyl-7-(phenylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-methyl-7-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction: Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
- Reagents: Phosphorus oxychloride (POCl₃), aromatic solvents such as toluene.
- Conditions:
- Initial reaction at 0°C to 50°C, preferably around 25°C.
- Gradual heating to 75°C to facilitate chlorination.
- Procedure:
- The diol is reacted with POCl₃ in toluene, with the addition of a tertiary amine base like diisopropylethylamine (DIPEA) to control exotherm and facilitate substitution.
- The reaction mixture is heated to approximately 75°C and stirred for 16 hours, ensuring complete conversion to 2,4-dichloropyrrolopyrimidine intermediates.
Data Table 1: Chlorination of Pyrrolopyrimidine-2,4-diol
| Parameter | Details |
|---|---|
| Starting Material | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Solvent | Toluene |
| Temperature (initial) | 0°C – 25°C |
| Temperature (heating) | 75°C |
| Reaction Time | 16 hours |
| Base | Diisopropylethylamine (2 equivalents) |
| Yield | Approximately 87% (based on patent data) |
Introduction of N-Methyl Group
The N-methylation of the pyrimidine nitrogen is typically achieved via methylation of the intermediate chlorinated pyrimidine.
Methodology:
- Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.
- Conditions:
- Conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Mild heating at 50–80°C for several hours.
- Outcome: Efficient N-methylation yields the N-methylated pyrrolo[2,3-d]pyrimidine derivative.
Data Table 2: N-Methylation Process
| Parameter | Details |
|---|---|
| Reagent | Methyl iodide (CH₃I) or dimethyl sulfate |
| Solvent | DMF or acetonitrile |
| Temperature | 50–80°C |
| Reaction Time | 4–8 hours |
| Yield | Typically >80% |
Sulfonylation with Benzenesulfonyl Chloride
The key step involves introducing the benzenesulfonyl group at the amino position of the pyrrolo[2,3-d]pyrimidine core.
Reaction Conditions:
- Reagents: Benzenesulfonyl chloride (PhSO₂Cl), a base such as pyridine or triethylamine.
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
- Procedure:
- The amino compound is dissolved in the solvent.
- Benzenesulfonyl chloride is added dropwise at 0°C to control exotherm.
- The mixture is stirred at room temperature for 2–4 hours.
- Excess reagent and by-products are removed via aqueous work-up and extraction.
Data Table 3: Benzenesulfonylation
| Parameter | Details |
|---|---|
| Reagent | Benzenesulfonyl chloride |
| Base | Pyridine or triethylamine |
| Solvent | DCM or THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 2–4 hours |
| Yield | Typically 70–85% |
Final Methylation of the Amine
The last step involves methylation of the amino group on the pyrimidine ring to afford the N-methyl derivative.
Method:
- Reagents: Methyl iodide or dimethyl sulfate.
- Conditions:
- Conducted in polar aprotic solvents like DMF.
- Mild heating at 50–80°C for 4–8 hours.
- Outcome: Yields the target compound with high efficiency.
Data Table 4: Final N-Methylation
| Parameter | Details |
|---|---|
| Reagent | Methyl iodide (CH₃I) or dimethyl sulfate |
| Solvent | DMF |
| Temperature | 50–80°C |
| Reaction Time | 4–8 hours |
| Yield | Usually >80% |
Summary of Optimized Preparation Protocol
| Step | Reagents & Conditions | Purpose | Typical Yield |
|---|---|---|---|
| 1 | POCl₃ in toluene, 75°C, 16 h | Chlorination of diol | ~87% |
| 2 | Methyl iodide, DMF, 50–80°C, 4–8 h | N-methylation | >80% |
| 3 | Benzenesulfonyl chloride, pyridine, 0°C to RT, 2–4 h | Sulfonylation | 70–85% |
| 4 | Methyl iodide, DMF, 50–80°C, 4–8 h | Final N-methylation | >80% |
Notes and Considerations
- Reaction Control: Precise temperature regulation is critical during chlorination and sulfonylation to prevent side reactions.
- Purification: Post-reaction purification typically involves column chromatography or recrystallization, depending on scale.
- Yield Optimization: Adjusting equivalents of POCl₃ and base, as well as reaction times, can significantly improve yields, as indicated in patent literature.
- Safety: Handling of POCl₃ and sulfonyl chlorides requires appropriate safety measures due to their corrosive nature.
Chemical Reactions Analysis
Types of Reactions
7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, the sulfonyl group can be substituted under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfone derivatives, while reduction reactions could produce amine derivatives.
Scientific Research Applications
Inhibition of Protein Kinases
Research has shown that pyrrolo[2,3-d]pyrimidine derivatives, including this compound, act as potent inhibitors of various protein kinases. Specifically, they have been identified as inhibitors of Janus Kinase 3 (JAK3), which plays a critical role in immune response regulation. This inhibition is particularly relevant for treating autoimmune diseases and cancers.
Case Study: JAK3 Inhibition
In studies focused on autoimmune disorders such as rheumatoid arthritis and lupus, compounds similar to 7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated significant efficacy in reducing inflammation and modulating immune responses .
Therapeutic Potential in Cancer Treatment
The compound's ability to inhibit specific kinases makes it a candidate for cancer therapy. Targeting kinases involved in cell proliferation and survival can lead to reduced tumor growth.
Case Study: Cancer Cell Lines
In vitro studies have shown that this class of compounds can induce apoptosis in various cancer cell lines by disrupting signaling pathways essential for cell survival .
Synthesis of Novel Derivatives
The synthetic pathways for creating pyrrolo[2,3-d]pyrimidine derivatives are well documented. The synthesis often involves multi-step reactions that allow for the introduction of different functional groups, enhancing the biological activity and specificity of these compounds.
Synthesis Overview
A common method involves starting from pyrrolidine derivatives and introducing sulfonyl groups through electrophilic substitution reactions. This versatility allows researchers to tailor compounds for specific therapeutic targets .
Immunosuppressive Applications
Given its mechanism as a JAK3 inhibitor, the compound shows promise in preventing organ transplant rejection by modulating immune responses.
Clinical Relevance
In animal models, administration of similar compounds has resulted in decreased rates of organ rejection following transplantation procedures .
Mechanism of Action
The mechanism of action of 7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways . The exact pathways and targets are still under investigation, but its activity against Mycobacterium tuberculosis suggests it may interfere with bacterial cell processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Core
N7 Substituents
- Benzenesulfonyl Group : The target compound’s N7-benzenesulfonyl group distinguishes it from analogs like 7-benzyl () or 7-methyl () derivatives. Sulfonyl groups enhance electrophilicity and may improve binding to hydrophobic pockets in target proteins, as seen in tricyclic sulfonyl analogs with antimicrobial activity ().
N4 Substituents
- Methylamine : The N4-methyl group in the target compound contrasts with N4-phenyl derivatives (e.g., N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , ), which exhibit stronger π-π stacking interactions in kinase binding pockets .
- Substituted Phenyl Groups : Electron-withdrawing groups (e.g., bromo, methoxy) on the N4-phenyl ring (–3) enhance tyrosine kinase inhibitory activity, as demonstrated by IC₅₀ values in low micromolar ranges .
Structural and Spectroscopic Data
- NMR/HRMS : Analogs such as N4-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine () show characteristic δ 8.37 (s, 1H) for pyrrole protons and HRMS accuracy within 0.0001 Da, validating structural assignments .
- X-ray Crystallography : Cyclobutyl-sulfonamide derivatives () reveal planar pyrrolopyrimidine cores and hydrogen-bonding interactions critical for target engagement .
Biological Activity
7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of pyrrolopyrimidine derivatives, which are known for their diverse biological properties. The molecular formula of this compound is C13H12N4O2S, with a molecular weight of 288.33 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives, including this compound. Research indicates that compounds in this class exhibit significant antiproliferative activity against various cancer cell lines.
- Mechanism of Action : The biological activity is often linked to the inhibition of critical enzymes involved in cancer cell proliferation. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, thereby disrupting DNA synthesis in rapidly dividing cells .
-
Case Studies :
- A study focusing on pyrrolopyrimidine derivatives demonstrated that modifications at specific positions could enhance anticancer activity. For example, certain N-acylated derivatives exhibited up to 8-fold increased potency against breast cancer cell lines compared to their unmodified counterparts .
- Another investigation revealed that specific structural features, such as the presence of a benzenesulfonyl group, contributed to improved binding affinity and selectivity towards cancer-related targets .
Other Biological Activities
In addition to anticancer effects, this compound has been evaluated for other biological activities:
- Antiviral Activity : Similar compounds have shown efficacy against viruses such as herpes simplex virus (HSV), indicating a broader spectrum of biological activity beyond oncology .
- Antibacterial Properties : Some derivatives have also been noted for their antibacterial effects, suggesting potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound and its derivatives. Key findings include:
Q & A
Q. Q1. What are the key synthetic strategies for preparing 7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step sequence:
Core Construction : Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization reactions, often using POCl₃ for chlorination at the 4-position (critical for subsequent amine substitution) .
Sulfonylation : Introduction of the benzenesulfonyl group at the 7-position using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) to ensure regioselectivity .
N-Methylation : Substitution at the 4-position with methylamine via nucleophilic displacement, requiring anhydrous conditions and elevated temperatures (70–90°C) to achieve >80% yield .
Optimization Tips :
- Use HPLC or TLC to monitor intermediate purity.
- Adjust solvent polarity (e.g., DMF for sulfonylation, toluene for amination) to minimize side reactions .
Q. Q2. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Key signals include the singlet for N-methyl (~δ 3.0 ppm) and aromatic protons of the benzenesulfonyl group (δ 7.5–8.0 ppm). The pyrrolo[2,3-d]pyrimidine core protons appear as distinct multiplets (δ 6.5–7.2 ppm) .
- HRMS : Confirm molecular weight (calculated for C₁₄H₁₄N₄O₂S: 320.0832 g/mol) with <2 ppm error .
- HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the benzenesulfonyl and N-methyl substituents?
Methodological Answer:
- Analog Synthesis : Replace benzenesulfonyl with alkylsulfonyl or heteroarylsulfonyl groups to assess hydrophobicity/electron-withdrawing effects. Similarly, vary the N-methyl group to bulkier amines (e.g., ethyl, cyclopropyl) .
- Biological Assays : Test analogs against kinase targets (e.g., AKT1, EGFR) using enzymatic inhibition assays (IC₅₀ determination) and cellular models (e.g., proliferation assays in cancer cell lines) .
- Data Correlation : Use computational tools (e.g., molecular docking with AutoDock Vina) to link substituent effects with binding affinities .
Q. Q4. What in silico strategies are effective for predicting metabolic stability and toxicity?
Methodological Answer:
- Metabolism Prediction : Use SwissADME to identify metabolic soft spots (e.g., sulfonyl group hydrolysis, N-demethylation).
- Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity. Cross-validate with Ames test data from structurally related pyrrolo-pyrimidines .
- CYP Inhibition : Screen for CYP3A4/2D6 interactions using Schrödinger’s QikProp, prioritizing analogs with low inhibition scores (<50% at 10 µM) .
Q. Q5. How should researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀).
Solubility Adjustments : Address discrepancies caused by DMSO solubility limits by using cyclodextrin-based formulations .
Off-Target Profiling : Perform kinome-wide screening (e.g., DiscoverX KINOMEscan) to identify polypharmacology effects .
Data Normalization : Use Z-score normalization to compare activity across assays, accounting for variability in cell-line sensitivity .
Experimental Design & Data Analysis
Q. Q6. What controls are critical in assessing this compound’s stability under physiological conditions?
Methodological Answer:
- Positive Controls : Include stable analogs (e.g., 7-tosyl derivatives) to benchmark degradation rates.
- Matrix Spiking : Test stability in plasma (human/mouse) at 37°C, sampling at 0, 6, 24, and 48 hours. Use LC-MS/MS to quantify parent compound and metabolites .
- pH Variation : Assess hydrolytic stability in buffers (pH 1.2, 7.4, 9.0) to simulate gastrointestinal and systemic conditions .
Q. Q7. How can researchers leverage crystallography to elucidate binding modes with target proteins?
Methodological Answer:
Co-Crystallization : Soak the compound into crystals of the target kinase (e.g., AKT1) at 10 mM concentration.
Data Collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) diffraction data.
Structure Refinement : Model the benzenesulfonyl group’s interactions with hydrophobic pockets (e.g., Phe-439 in AKT1) using Phenix .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
